2-Methyl-1,3-dioxan-5-ol
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Overview
Description
2-Methyl-1,3-dioxan-5-ol is a heterocyclic compound with the molecular formula C5H10O3. It is a member of the 1,3-dioxane family, which are six-membered cyclic acetals. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-dioxan-5-ol can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound often involves the etherification of glycerol with acetone on acid-type catalysts. This method yields two products: 2,2-dimethyl-4-hydroxy-methyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxan-5-ol, with the latter being produced in smaller quantities .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using H2/Ni, H2/Rh, or LiAlH4.
Substitution: It can participate in nucleophilic substitution reactions with reagents like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, CrO3/Py.
Reducing Agents: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
Scientific Research Applications
2-Methyl-1,3-dioxan-5-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dioxan-5-ol involves its ability to form stable cyclic structures, which can interact with various molecular targets. For instance, it can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, its derivatives can interact with DNA and histones, potentially scavenging nuclear material released from damaged cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A five-membered cyclic acetal used as a solvent and co-monomer in polyacetals.
2-Phenyl-1,3-dioxan-5-ol: A green cyclic acetal produced from glycerol acetalization with benzaldehyde.
2-Substituted-1,3-dioxan-5-ones: These compounds are synthetic equivalents of 1,3-dihydroxyacetone and are used in constructing polyoxygenated natural products.
Uniqueness
2-Methyl-1,3-dioxan-5-ol is unique due to its stability and versatility in various chemical reactions. Its ability to form stable cyclic structures makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds .
Properties
CAS No. |
3774-03-6 |
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Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-methyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C5H10O3/c1-4-7-2-5(6)3-8-4/h4-6H,2-3H2,1H3 |
InChI Key |
RLVMGTURHNLOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)O |
Origin of Product |
United States |
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